molecular formula C15H19NO2 B217553 N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid CAS No. 106328-50-1

N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid

Número de catálogo B217553
Número CAS: 106328-50-1
Peso molecular: 245.32 g/mol
Clave InChI: VGYAMSPCWFTNGH-SNAWJCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid, commonly known as THN-α, is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the compaction of chromatin and repression of gene expression. THN-α has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mecanismo De Acción

THN-α inhibits N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acids, leading to an increase in histone acetylation and transcriptional activation of target genes. This results in the induction of apoptosis in cancer cells and the upregulation of neuroprotective and anti-inflammatory genes.
Biochemical and Physiological Effects:
THN-α has been shown to have a variety of biochemical and physiological effects. In cancer cells, THN-α induces apoptosis through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In neurodegenerative diseases, THN-α has been shown to protect neurons by upregulating genes involved in neuroprotection and reducing oxidative stress. In inflammatory diseases, THN-α has been shown to reduce inflammation by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using THN-α in lab experiments is its potency as an N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid inhibitor. THN-α has been shown to be more potent than other N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid inhibitors, such as SAHA and TSA. However, one limitation of using THN-α is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions for research on THN-α. One area of interest is the development of THN-α analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of specific target genes and pathways that are activated by THN-α in different diseases. Additionally, the combination of THN-α with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer. Finally, the use of THN-α in clinical trials for various diseases may provide valuable insights into its therapeutic potential in humans.

Métodos De Síntesis

THN-α can be synthesized using a multi-step synthetic route involving the reaction of 2-naphthol with ethyl acetoacetate, followed by a Michael addition reaction with crotonaldehyde, and finally, hydroxamic acid formation using hydroxylamine hydrochloride. The resulting compound is then purified using column chromatography.

Aplicaciones Científicas De Investigación

THN-α has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, THN-α has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines and animal models. THN-α has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease, as well as anti-inflammatory effects in models of rheumatoid arthritis and colitis.

Propiedades

Número CAS

106328-50-1

Nombre del producto

N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid

Fórmula molecular

C15H19NO2

Peso molecular

245.32 g/mol

Nombre IUPAC

N-hydroxy-N-[(E)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enyl]acetamide

InChI

InChI=1S/C15H19NO2/c1-12(17)16(18)10-4-5-13-8-9-14-6-2-3-7-15(14)11-13/h4-5,8-9,11,18H,2-3,6-7,10H2,1H3/b5-4+

Clave InChI

VGYAMSPCWFTNGH-SNAWJCMRSA-N

SMILES isomérico

CC(=O)N(C/C=C/C1=CC2=C(CCCC2)C=C1)O

SMILES

CC(=O)N(CC=CC1=CC2=C(CCCC2)C=C1)O

SMILES canónico

CC(=O)N(CC=CC1=CC2=C(CCCC2)C=C1)O

Sinónimos

BW A797C
BWA 797C
BWA-797C
N-(3-(5,6,7,8-tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.